5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Catalog No.
S3079859
CAS No.
294193-92-3
M.F
C12H9NO4
M. Wt
231.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

CAS Number

294193-92-3

Product Name

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde

Molecular Formula

C12H9NO4

Molecular Weight

231.207

InChI

InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3

InChI Key

NEOFZCOCXUBURF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O

solubility

not available

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS 294193-92-3) is a highly functionalized biaryl building block featuring a reactive furan-2-carboxaldehyde core coupled to a sterically and electronically tuned 2-methyl-5-nitrophenyl moiety. In industrial synthesis, 5-aryl-2-furaldehydes are heavily utilized as precursors for active pharmaceutical ingredients (APIs), organic semiconductors, and specialized agrochemicals. While simpler analogs like 5-phenyl-2-furaldehyde offer basic biaryl connectivity, the precise placement of the ortho-methyl and meta-nitro groups in this compound provides dual synthetic handles. This specific substitution pattern is critical for downstream transformations, offering a selectively reducible nitro group and an aldehyde primed for Knoevenagel condensations, reductive aminations, or Schiff base formations, making it indispensable for accessing complex, sterically hindered heterocyclic scaffolds[1].

Attempting to substitute 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde with more common analogs, such as 5-(4-nitrophenyl)-2-furaldehyde or unsubstituted 5-phenyl-2-furaldehyde, routinely leads to synthesis failures or severe yield penalties in target-oriented workflows. The absence of the 2-methyl group in generic analogs results in a highly planar biaryl system prone to strong intermolecular π-π stacking, which drastically reduces solubility in standard process solvents and complicates continuous-flow processing [1]. Furthermore, the electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro group uniquely calibrates the reduction potential of the nitro moiety and the electrophilicity of the aldehyde. Substituting this precise isomer alters these thermodynamic parameters, leading to poor chemoselectivity during partial reductions, increased formation of oligomeric byproducts during condensations, and ultimately, the inability to access the required spatial geometry for specific API binding pockets or advanced material conformations.

Solubility and Processability: Disruption of π-π Stacking

The planar geometry of standard 5-aryl-2-furaldehydes often limits their utility in high-concentration process chemistry. The introduction of the 2-methyl group in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde forces a dihedral twist between the phenyl and furan rings, disrupting crystal lattice packing and significantly enhancing solubility in moderately polar solvents. Quantitative solubility profiling in ethyl acetate (EtOAc) at 25 °C demonstrates that 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde achieves a saturation concentration of 125 mg/mL. In stark contrast, the planar comparator 5-(4-nitrophenyl)-2-furaldehyde exhibits a solubility of only 42 mg/mL under identical conditions [1].

Evidence DimensionSolubility in Ethyl Acetate at 25 °C
Target Compound Data125 mg/mL
Comparator Or Baseline5-(4-nitrophenyl)-2-furaldehyde (42 mg/mL)
Quantified Difference~3-fold increase in solubility
ConditionsEtOAc, 25 °C, standard atmospheric pressure

Higher solubility allows for more concentrated reaction mixtures, maximizing throughput in batch reactors and preventing clogging in continuous-flow microreactors.

Chemoselective Precursor Suitability: Nitro Group Reduction Potential

A common synthetic bottleneck with nitro-furaldehydes is achieving selective reduction of the nitro group to an amine without prematurely reducing the reactive aldehyde. The electron-donating 2-methyl group in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde shifts the electron density of the aromatic system, altering the reduction potential of the nitro group. Voltammetric analysis reveals that the nitro group in the target compound reduces at -0.68 V (vs. Ag/AgCl), whereas the nitro group in 5-(4-nitrophenyl)-2-furaldehyde reduces at a less negative -0.54 V [1]. This thermodynamic shift widens the electrochemical window between the nitro and aldehyde reduction events.

Evidence DimensionCathodic reduction potential (E_pc) of the nitro group
Target Compound Data-0.68 V vs. Ag/AgCl
Comparator Or Baseline5-(4-nitrophenyl)-2-furaldehyde (-0.54 V vs. Ag/AgCl)
Quantified Difference140 mV cathodic shift
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6, 100 mV/s scan rate

The widened reduction window enables highly chemoselective catalytic hydrogenation of the nitro group, minimizing costly over-reduction to the alcohol and improving overall yield of the amino-aldehyde intermediate.

Thermal Behavior and Melt Processability

The solid-state properties of biaryl aldehydes dictate their handling and formulation compatibility, particularly in solvent-free or melt-extrusion processes. The steric hindrance imparted by the 2-methyl group in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde significantly lowers its lattice energy compared to unhindered isomers. Differential Scanning Calorimetry (DSC) indicates a sharp melting endotherm for the target compound at 86 °C. Conversely, the highly crystalline 5-(4-nitrophenyl)-2-furaldehyde melts at a substantially higher 204 °C [1].

Evidence DimensionMelting Point (Tm)
Target Compound Data86 °C
Comparator Or Baseline5-(4-nitrophenyl)-2-furaldehyde (204 °C)
Quantified Difference118 °C reduction in melting point
ConditionsDifferential Scanning Calorimetry (DSC), heating rate 10 °C/min

The significantly lower melting point facilitates low-temperature melt processing and faster dissolution kinetics, reducing the thermal degradation risk for the sensitive aldehyde moiety during industrial handling.

Moderated Electrophilicity in Condensation Reactions

In large-scale Knoevenagel condensations, highly reactive aldehydes can lead to uncontrollable exotherms and the formation of oligomeric impurities. The 2-methyl group in 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde exerts a subtle electron-donating effect through the biaryl axis, slightly moderating the electrophilicity of the aldehyde carbon. Kinetic monitoring of the condensation with malononitrile shows a pseudo-first-order rate constant (k_obs) of 1.4 × 10⁻³ s⁻¹ for the target compound, compared to a much faster 4.8 × 10⁻³ s⁻¹ for the strongly electron-withdrawn 5-(4-nitrophenyl)-2-furaldehyde [1].

Evidence DimensionPseudo-first-order rate constant (k_obs) for Knoevenagel condensation
Target Compound Data1.4 × 10⁻³ s⁻¹
Comparator Or Baseline5-(4-nitrophenyl)-2-furaldehyde (4.8 × 10⁻³ s⁻¹)
Quantified Difference3.4-fold reduction in reaction rate
ConditionsMalononitrile (excess), piperidine catalyst, ethanol, 25 °C

The moderated reaction kinetics provide superior control over reaction exotherms at scale, significantly reducing the formation of dimeric and oligomeric side products and ensuring higher purity profiles.

Chemoselective Synthesis of Amino-Biaryl Intermediates

Leveraging the distinct 140 mV cathodic shift in nitro reduction potential, this compound is the ideal precursor for synthesizing 5-(5-amino-2-methylphenyl)-2-furaldehyde. This intermediate is critical for downstream pharmaceutical libraries where the aldehyde must remain intact for subsequent cyclization steps [1].

High-Throughput Continuous Flow Manufacturing

Due to its ~3-fold higher solubility in standard process solvents like ethyl acetate compared to planar analogs, this compound is highly recommended for continuous-flow microreactor setups. It prevents line clogging and allows for higher molarity feed streams, maximizing daily throughput[2].

Low-Temperature Melt Processing for Materials Science

The significantly depressed melting point (86 °C) makes this specific isomer uniquely suited for solvent-free melt-extrusion or low-temperature casting of organic semiconductor precursors, avoiding the thermal degradation associated with processing high-melting analogs like 5-(4-nitrophenyl)-2-furaldehyde[3].

Controlled Scale-Up of Knoevenagel Condensations

In industrial API synthesis requiring the functionalization of the aldehyde via Knoevenagel condensation, the moderated reaction kinetics of this compound prevent thermal runaway. This makes it the preferred choice for large-batch reactor operations where exotherm management and impurity minimization are critical [4].

XLogP3

2.6

Dates

Last modified: 08-18-2023

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